molecular formula C11H23NO B13182277 1-(1-Aminobutan-2-yl)cycloheptan-1-ol

1-(1-Aminobutan-2-yl)cycloheptan-1-ol

Cat. No.: B13182277
M. Wt: 185.31 g/mol
InChI Key: CUSDKGUPTAOUGY-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cycloheptane ring substituted with an aminobutyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminobutan-2-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with an appropriate aminobutyl precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction times, and employing purification techniques such as distillation or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminobutan-2-yl)cycloheptan-1-ol is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminomethyl)cycloheptan-1-ol
  • 1-(1-Aminopropyl)cycloheptan-1-ol
  • 1-(1-Aminoethyl)cycloheptan-1-ol

Uniqueness

1-(1-Aminobutan-2-yl)cycloheptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)cycloheptan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-10(9-12)11(13)7-5-3-4-6-8-11/h10,13H,2-9,12H2,1H3

InChI Key

CUSDKGUPTAOUGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCCCC1)O

Origin of Product

United States

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